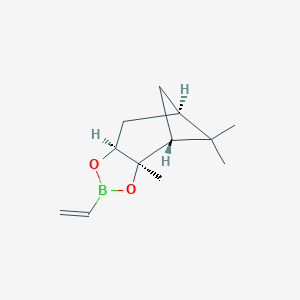

(+)-Vinylboronic acid pinanediol ester

Übersicht

Beschreibung

(+)-Vinylboronic acid pinanediol ester is a boronic ester compound with the molecular formula C12H19BO2 and a molecular weight of 206.09 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Vorbereitungsmethoden

The synthesis of (+)-Vinylboronic acid pinanediol ester typically involves the reaction of vinylboronic acid with pinanediol. The reaction is carried out in an organic solvent such as acetonitrile, often under inert conditions to prevent oxidation . The reaction conditions usually include a base to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

(+)-Vinylboronic acid pinanediol ester undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohols or ketones.

Substitution: The vinyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the reactants .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

One of the primary applications of (+)-vinylboronic acid pinanediol ester is in the synthesis of bioactive compounds, particularly α-aminoboronic acids. These compounds have shown significant biological activity, including proteasome inhibition, which is crucial in cancer therapy. For example, the FDA-approved drug bortezomib, a dipeptide boronic acid, was synthesized using chiral pinanediol boronic esters through a series of reactions including the Matteson homologation .

Case Study: Bortezomib Synthesis

- Starting Material : Chiral boronic ester derived from (+)-pinanediol.

- Key Steps :

- Conversion to α-chloroboronic ester.

- Nucleophilic substitution to form α-aminoboronic ester.

- Coupling with amino acids to yield peptidyl α-aminoboronic acids.

This approach demonstrates how this compound can facilitate the creation of complex structures with potential therapeutic applications.

Radical Chemistry

The compound has been utilized in radical-induced reactions, particularly for the formation of new carbon-carbon bonds. Research indicates that vinyl boronic esters can react with various carbon radicals to produce valuable intermediates. A notable study demonstrated the stereoselective radical-induced migration using chiral vinyl boronic acid pinanediol ester, yielding products with up to 52% enantiomeric excess .

Table: Summary of Radical Reactions

| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Stereoselective 1,2-migration | 52 | 52 | |

| C(sp3)-C(sp3) bond formation | 75 | N/A |

Catalytic Applications

This compound has also found application in catalytic processes. It serves as a precursor for generating various boron-containing catalysts that facilitate C-C bond formation under mild conditions. The ability to create quaternary carbon centers through regioselective reactions highlights its utility in synthetic organic chemistry .

Example: Dual C(sp3)−C(sp3) Bond Formation

- Methodology : The addition of tBuLi followed by electrophilic trapping resulted in high yields of products featuring two new carbon-carbon bonds.

- Significance : This method allows for the efficient synthesis of complex molecules with multiple stereogenic centers.

Material Science

In material science, vinylboronic esters are being explored for their potential in developing new materials with unique properties. The stability and reactivity of these compounds enable their use in creating functional polymers and nanomaterials that could have applications in electronics and photonics.

Wirkmechanismus

The mechanism by which (+)-Vinylboronic acid pinanediol ester exerts its effects primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound facilitates the transfer of the vinyl group to the palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

(+)-Vinylboronic acid pinanediol ester can be compared with other boronic esters such as:

Vinylboronic acid pinacol ester: Similar in structure but uses pinacol instead of pinanediol.

Allylboronic acid pinacol ester: Contains an allyl group instead of a vinyl group.

Vinylboronic acid MIDA ester: Uses N-methyliminodiacetic acid (MIDA) as the diol component.

The uniqueness of this compound lies in its specific use of pinanediol, which can influence the stability and reactivity of the boronic ester .

Biologische Aktivität

(+)-Vinylboronic acid pinanediol ester is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This compound, characterized by its unique structure, serves as a crucial intermediate in various chemical reactions and has implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHBO, with a molecular weight of 206.09 g/mol. Its structure features a vinyl group attached to a boronic acid moiety, which is esterified with pinanediol. This configuration contributes to its reactivity and biological interactions.

Boronic acids, including this compound, are known for their ability to interact with serine residues in enzymes, leading to inhibition of proteases and other enzymes involved in critical biological processes. The mechanism typically involves the formation of a stable covalent bond between the boron atom and the active site serine, effectively blocking substrate access and enzymatic activity .

Enzyme Inhibition

The primary biological activity associated with this compound is its role as an enzyme inhibitor. Studies have shown that boronic acids can inhibit various proteases, including:

- Proteasomes : Inhibition leads to the accumulation of regulatory proteins, which can induce apoptosis in cancer cells.

- Subtilisin : A serine protease that is targeted by boronic acids to prevent protein degradation.

- Porcine pancreatic lipase : Inhibition affects lipid metabolism and digestion .

Case Studies

- Cancer Research : A study demonstrated that boronic acid derivatives could enhance the efficacy of chemotherapeutic agents by targeting proteasomes, leading to increased apoptosis in multiple myeloma cells. The incorporation of this compound into treatment regimens showed promise in overcoming drug resistance .

- Antimicrobial Activity : Research indicates that boronic esters exhibit antimicrobial properties by inhibiting bacterial enzymes essential for cell wall synthesis. The effectiveness of this compound against certain pathogens was evaluated, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis of Boronic Acid Derivatives

The following table summarizes key characteristics and biological activities of selected boronic acid derivatives:

Eigenschaften

IUPAC Name |

(1R,2R,6S,8R)-4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3/t8-,9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOFRAFKLHZGL-MWGHHZFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511258 | |

| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132488-71-2 | |

| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.